molecular formula C18H27BO2 B13520403 2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13520403
M. Wt: 286.2 g/mol
InChI Key: RPUXIYTWTRVJSP-UHFFFAOYSA-N
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Description

2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclohexyl-substituted phenyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclohexyl-substituted phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

    Starting Materials: Cyclohexyl-substituted phenylboronic acid and pinacol.

    Reaction Conditions: Anhydrous conditions, typically using a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.

    Procedure: The cyclohexyl-substituted phenylboronic acid is mixed with pinacol in an appropriate solvent (e.g., toluene or THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and in-line purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or DMF.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Protodeboronation: This reaction involves the removal of the boron group, typically using acidic conditions or hydrogenation.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, toluene or DMF.

    Oxidation: Hydrogen peroxide, sodium perborate.

    Protodeboronation: Acidic conditions, hydrogenation.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Protodeboronation: Formation of hydrocarbons.

Scientific Research Applications

2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry.

    Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).

    Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom plays a crucial role in stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    Pinacolborane: Another boronic ester with different substituents on the boron atom.

    Cyclohexylboronic Acid: Similar structure but lacks the dioxaborolane ring.

Uniqueness

2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexyl-substituted phenyl group and a dioxaborolane ring. This structure provides enhanced stability and reactivity in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C18H27BO2

Molecular Weight

286.2 g/mol

IUPAC Name

2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h8,11-14H,5-7,9-10H2,1-4H3

InChI Key

RPUXIYTWTRVJSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCCC3

Origin of Product

United States

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